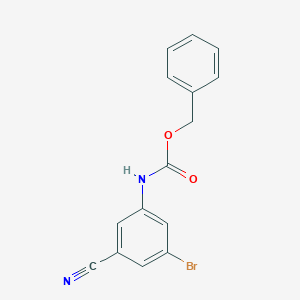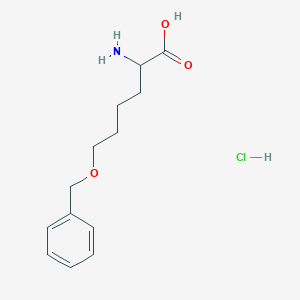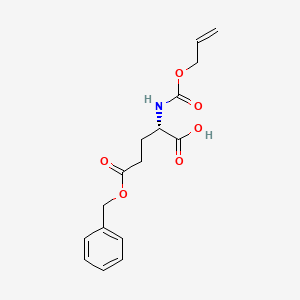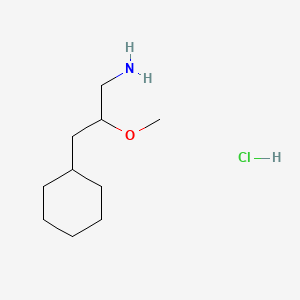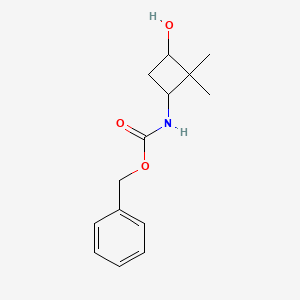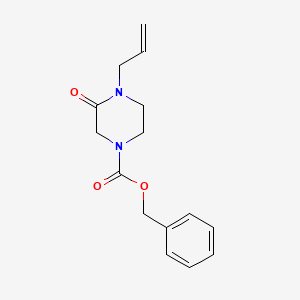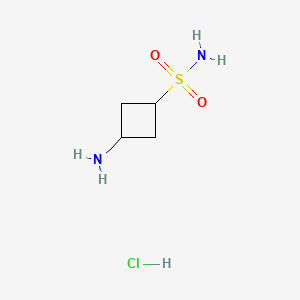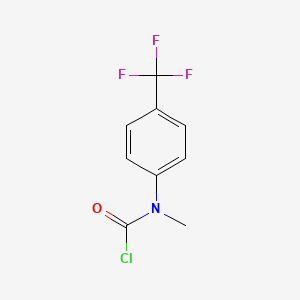
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamic chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+phosgene→Methyl(4-(trifluoromethyl)phenyl)carbamic chloride+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of alternative reagents, such as triphosgene, can also be considered to minimize hazards.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form Methyl(4-(trifluoromethyl)phenyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Bases like pyridine or triethylamine
Major Products:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Applications De Recherche Scientifique
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride involves its ability to react with nucleophiles, forming stable carbamate or urea derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)phenylboronic acid
- Methylcarbamic chloride
- Trifluoromethylphenyl isocyanate
Comparison: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is unique due to the presence of both a trifluoromethyl group and a carbamic chloride moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-(trifluoromethyl)phenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, while Methylcarbamic chloride is a simpler carbamoyl chloride without the trifluoromethyl group, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C9H7ClF3NO |
|---|---|
Poids moléculaire |
237.60 g/mol |
Nom IUPAC |
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-14(8(10)15)7-4-2-6(3-5-7)9(11,12)13/h2-5H,1H3 |
Clé InChI |
GTIVZCWEXGXSGT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


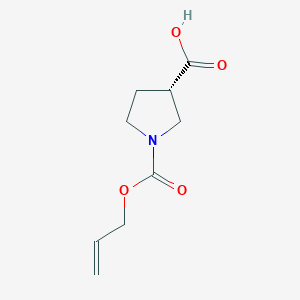
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
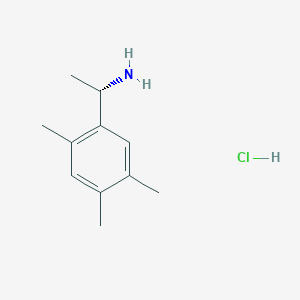
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)
